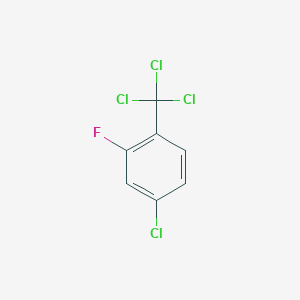

4-Cloro-2-fluoro-1-(triclorometil)benceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-fluoro-1-(trichloromethyl)benzene is an organic compound with the molecular formula C7H3Cl4F. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Aplicaciones Científicas De Investigación

4-Chloro-2-fluoro-1-(trichloromethyl)benzene has several scientific research applications:

Métodos De Preparación

The synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene typically involves the reaction of 2-chloro-4-fluorotoluene with trichloromethylating agents. One common method is the reaction of 2-chloro-4-fluorotoluene with carbon tetrachloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve the desired product .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality .

Análisis De Reacciones Químicas

4-Chloro-2-fluoro-1-(trichloromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of electron-withdrawing groups, the compound is less reactive towards electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution under appropriate conditions.

Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzenes, reduced derivatives, and oxidized compounds, depending on the reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene is primarily related to its reactivity and ability to undergo various chemical transformations. The electron-withdrawing nature of the chloro and fluoro substituents, along with the trichloromethyl group, influences its reactivity towards nucleophiles and electrophiles. These substituents can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .

Comparación Con Compuestos Similares

4-Chloro-2-fluoro-1-(trichloromethyl)benzene can be compared with similar compounds such as:

2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trichloromethyl group, resulting in different reactivity and applications.

1-Chloro-4-fluoro-2-(trichloromethyl)benzene: This isomer has the chloro and fluoro substituents in different positions, leading to variations in chemical behavior and uses.

4-Fluoro-1-(trichloromethyl)benzene:

The uniqueness of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

4-Chloro-2-fluorobenzotrichloride is an organic compound characterized by its complex structure and significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

4-Chloro-2-fluorobenzotrichloride has the molecular formula C7H3Cl4F. The presence of multiple halogen substituents contributes to its reactivity and potential biological effects.

Key Properties:

- Molecular Weight : 257.4 g/mol

- Melting Point : Not extensively documented but expected to be influenced by its halogen content.

- Boiling Point : Estimated around 200 °C based on similar compounds.

- Solubility : Limited solubility in water; more soluble in organic solvents.

The biological activity of 4-Chloro-2-fluorobenzotrichloride primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound's halogen groups can facilitate nucleophilic attack, leading to modifications in enzyme activity.

Enzyme Interaction

Research indicates that 4-Chloro-2-fluorobenzotrichloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process.

Antimicrobial Properties

Studies have demonstrated that 4-Chloro-2-fluorobenzotrichloride exhibits antimicrobial activity against various bacterial strains. In vitro assays reveal that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

In cellular models, the compound has shown cytotoxic effects at higher concentrations. For example, research involving human cancer cell lines indicates that 4-Chloro-2-fluorobenzotrichloride can induce apoptosis, suggesting potential applications in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15 | Induces apoptosis |

| MCF-7 (breast) | 20 | Cell cycle arrest |

| A549 (lung) | 25 | Inhibits proliferation |

Case Studies

- Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various halogenated compounds, including 4-Chloro-2-fluorobenzotrichloride. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxic Effects on Cancer Cells : Research conducted on breast cancer cell lines demonstrated that treatment with 4-Chloro-2-fluorobenzotrichloride resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .

- Enzyme Inhibition Studies : A recent investigation into the compound's effect on cytochrome P450 enzymes revealed that it could competitively inhibit enzyme activity, suggesting potential implications for drug-drug interactions in pharmacotherapy .

Pharmacokinetics

The pharmacokinetic profile of 4-Chloro-2-fluorobenzotrichloride remains under-researched; however, preliminary data suggest it is metabolized via conjugation pathways common to halogenated compounds. Its distribution within biological systems may be influenced by lipophilicity due to its halogen substituents.

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYJYVSUQNUQDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596602 |

Source

|

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179111-13-8 |

Source

|

| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.